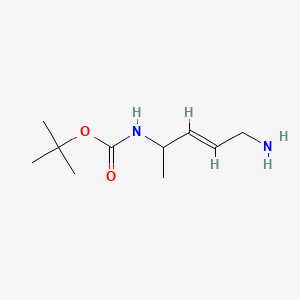
tert-butyl N-(5-aminopent-3-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate is a chemical compound with the molecular formula C10H22N2O2. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group for amines, which helps in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-aminopent-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the palladium-catalyzed cross-coupling reaction. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-aminopent-3-en-2-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. This is particularly useful in multi-step synthesis processes where selective protection and deprotection are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications.
tert-Butyl (5-aminopentyl)carbamate: Another related compound with similar properties.
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate: A compound with different substituents but similar protecting group functionality.
Uniqueness
tert-Butyl N-(5-aminopent-3-en-2-yl)carbamate is unique due to its specific structure, which allows for selective reactions and protection of amines in complex synthetic pathways. Its versatility and effectiveness as a protecting group make it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[(E)-5-aminopent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h5-6,8H,7,11H2,1-4H3,(H,12,13)/b6-5+ |
InChI Key |
NMBPEMDQUGRUMY-AATRIKPKSA-N |
Isomeric SMILES |
CC(/C=C/CN)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C=CCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















